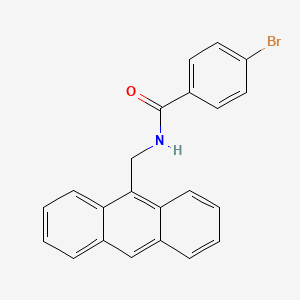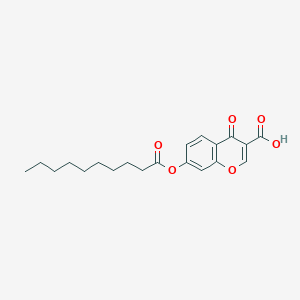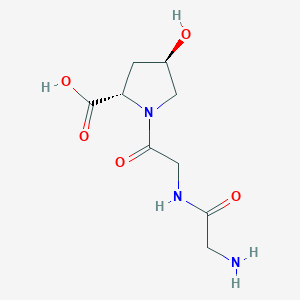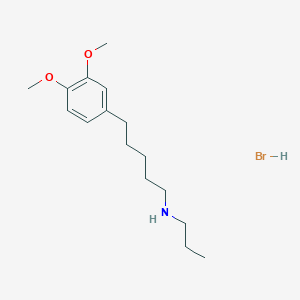
5-(3,4-dimethoxyphenyl)-N-propylpentan-1-amine;hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3,4-dimethoxyphenyl)-N-propylpentan-1-amine;hydrobromide is a chemical compound that belongs to the class of phenylalkylamines. This compound is characterized by the presence of a 3,4-dimethoxyphenyl group attached to a pentan-1-amine backbone, with a propyl group at the nitrogen atom. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dimethoxyphenyl)-N-propylpentan-1-amine;hydrobromide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the 3,4-dimethoxyphenyl intermediate: This step involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable reagent to form the corresponding 3,4-dimethoxyphenyl intermediate.
Alkylation: The intermediate is then subjected to alkylation with a propylamine derivative to introduce the propyl group at the nitrogen atom.
Formation of the pentan-1-amine backbone: The final step involves the formation of the pentan-1-amine backbone through a series of reactions, such as reduction and amination.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions and the use of catalysts to enhance yield and purity. The process typically includes:
Large-scale synthesis of intermediates: Using high-throughput reactors and continuous flow systems to produce intermediates in large quantities.
Catalytic reactions: Employing catalysts to improve reaction efficiency and selectivity.
Purification: Utilizing techniques such as crystallization, distillation, and chromatography to purify the final product.
化学反应分析
Types of Reactions
5-(3,4-dimethoxyphenyl)-N-propylpentan-1-amine;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of 3,4-dimethoxyphenyl ketones or aldehydes.
Reduction: Formation of 3,4-dimethoxyphenyl alcohols or amines.
Substitution: Formation of various substituted phenyl derivatives.
科学研究应用
5-(3,4-dimethoxyphenyl)-N-propylpentan-1-amine;hydrobromide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as its role in modulating neurotransmitter systems.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 5-(3,4-dimethoxyphenyl)-N-propylpentan-1-amine;hydrobromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to receptors: Interacting with neurotransmitter receptors, such as serotonin or dopamine receptors, to modulate their activity.
Enzyme inhibition: Inhibiting specific enzymes involved in metabolic pathways, leading to altered cellular functions.
Signal transduction: Affecting intracellular signaling pathways, resulting in changes in gene expression and protein synthesis.
相似化合物的比较
Similar Compounds
3,4-dimethoxyphenylacetic acid: A related compound with similar structural features but different functional groups.
3,4-dimethoxyphenylpropanoic acid: Another similar compound with a propanoic acid group instead of the pentan-1-amine backbone.
4-(3,4-dimethoxyphenyl)-2-butanone: A compound with a butanone backbone and similar aromatic substitution pattern.
Uniqueness
5-(3,4-dimethoxyphenyl)-N-propylpentan-1-amine;hydrobromide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its ability to interact with specific molecular targets and undergo various chemical reactions makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
646520-36-7 |
|---|---|
分子式 |
C16H28BrNO2 |
分子量 |
346.30 g/mol |
IUPAC 名称 |
5-(3,4-dimethoxyphenyl)-N-propylpentan-1-amine;hydrobromide |
InChI |
InChI=1S/C16H27NO2.BrH/c1-4-11-17-12-7-5-6-8-14-9-10-15(18-2)16(13-14)19-3;/h9-10,13,17H,4-8,11-12H2,1-3H3;1H |
InChI 键 |
YBBZLWNLXLOBND-UHFFFAOYSA-N |
规范 SMILES |
CCCNCCCCCC1=CC(=C(C=C1)OC)OC.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(1-Azidooctan-2-YL)selanyl]-4-chlorobenzene](/img/structure/B12608556.png)

![5-Chloro-8-[(propan-2-yl)oxy]-7-[2-(trifluoromethyl)phenyl]quinoline](/img/structure/B12608563.png)
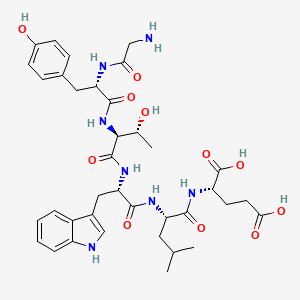
![1-(4-Acetyl-7-bromo-4H-[1,3]thiazolo[5,4-b]indol-2-yl)pyrrolidine-2,5-dione](/img/structure/B12608570.png)

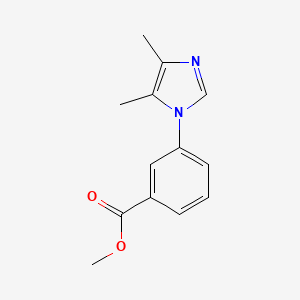
![5-Benzoyl-3-[(4-fluorophenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one](/img/structure/B12608604.png)


